molecular formula C6H10F3NO B12839403 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine

Cat. No.: B12839403
M. Wt: 169.14 g/mol
InChI Key: SODVEOFMHDTURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluoromethyl group and an ethoxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties .

Preparation Methods

Chemical Reactions Analysis

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine undergoes various chemical reactions due to the presence of the azetidine ring and the trifluoromethyl group. Common reactions include:

Scientific Research Applications

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine can be compared to other azetidine derivatives and trifluor

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-(1,1,1-trifluoropropan-2-yloxy)azetidine

InChI

InChI=1S/C6H10F3NO/c1-4(6(7,8)9)11-5-2-10-3-5/h4-5,10H,2-3H2,1H3

InChI Key

SODVEOFMHDTURM-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CNC1

Origin of Product

United States

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